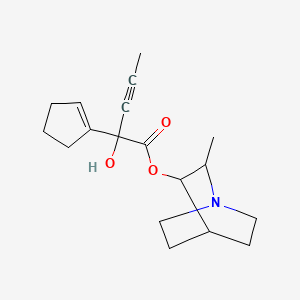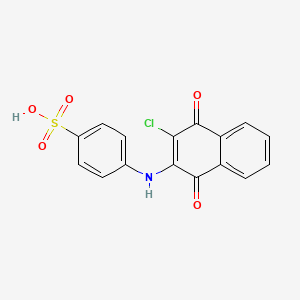![molecular formula C8H12F2 B12802232 1,4-Difluorobicyclo[2.2.2]octane CAS No. 20277-40-1](/img/structure/B12802232.png)
1,4-Difluorobicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluorobicyclo[222]octane is an organic compound with the molecular formula C8H12F2 It is a bicyclic structure where two fluorine atoms are attached to the 1 and 4 positions of the bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Difluorobicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the fluorination of bicyclo[2.2.2]octane derivatives. For instance, the fluorination of 1,4-diazabicyclo[2.2.2]octane with fluorine gas (F2) in the presence of a Brønsted acid such as fluoro alcohol or acetonitrile can yield this compound . The reaction conditions typically involve low temperatures and controlled addition of fluorine to prevent over-fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the product is crucial and can be achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Difluorobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Difluorobicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 1,4-difluorobicyclo[2.2.2]octane exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A precursor in the synthesis of 1,4-difluorobicyclo[2.2.2]octane.
1,4-Dichlorobicyclo[2.2.2]octane: Similar structure but with chlorine atoms instead of fluorine.
1,4-Dibromobicyclo[2.2.2]octane: Similar structure but with bromine atoms.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms are highly electronegative and can significantly influence the reactivity, stability, and biological activity of the compound compared to its chlorinated or brominated analogs.
Eigenschaften
CAS-Nummer |
20277-40-1 |
|---|---|
Molekularformel |
C8H12F2 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
1,4-difluorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12F2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
InChI-Schlüssel |
BYTCFKXDXCWSGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




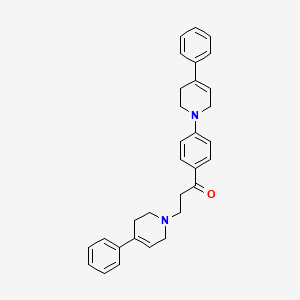
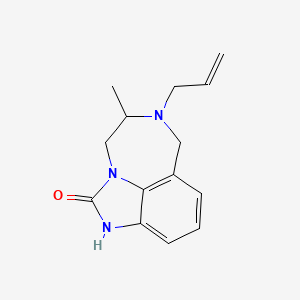
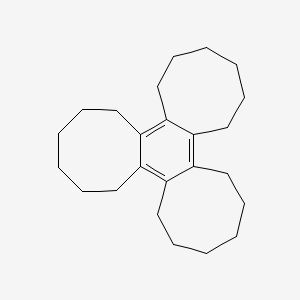
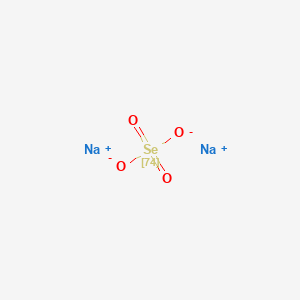

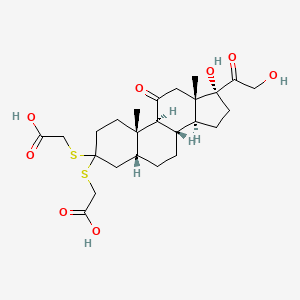
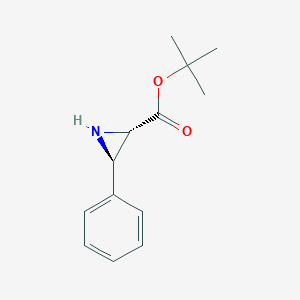
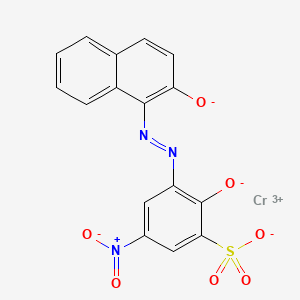
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)
